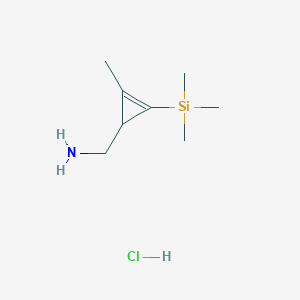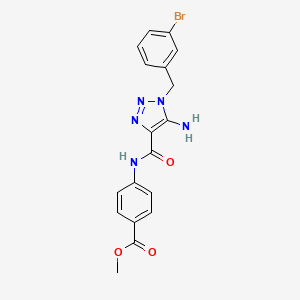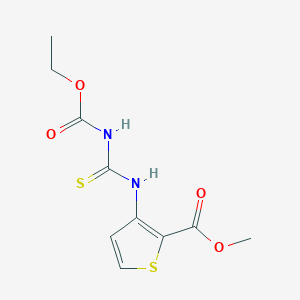![molecular formula C16H11BrN2O B2518176 4-[4-(4-Bromofenil)-2-pirimidinil]bencenol CAS No. 477846-98-3](/img/structure/B2518176.png)
4-[4-(4-Bromofenil)-2-pirimidinil]bencenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related bromophenyl-pyrimidinyl compounds involves various chemical reactions, including condensation, cyclization, and substitution reactions. For instance, N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, a herbicide, is synthesized in good yield and its structure confirmed by spectroscopic methods . Similarly, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol is synthesized from 5-bromosalicylaldehyde and 6-methyl-2-aminopyridine . These methods could potentially be adapted for the synthesis of "4-[4-(4-Bromophenyl)-2-pyrimidinyl]benzenol".
Molecular Structure Analysis
The molecular structures of related compounds are determined using X-ray crystallography and compared with density functional theory (DFT) calculations. For example, the Schiff base compound mentioned above crystallizes in the monoclinic system and its molecular geometry is confirmed by DFT . The novel heterocyclic compound 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one is also characterized by X-ray diffraction and DFT . These techniques would be essential for analyzing the molecular structure of "4-[4-(4-Bromophenyl)-2-pyrimidinyl]benzenol".
Chemical Reactions Analysis
The related compounds participate in various chemical reactions. For instance, the synthesis of 2-(4-(10H-substituted phenothiazine-3-yl)-6-pyrimidin-2-phenylthiol/ol/amine/thiol) pyrroles involves treatment with different aryl anilines and cyclization with sulfur and iodine . The bromination of pyrimidine-carboxylic acids leads to bromomethyl derivatives, which can be transformed into furo-[3,4-d]pyrimidines . These reactions provide insights into the reactivity of bromophenyl-pyrimidinyl compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using various spectroscopic techniques. For example, the crystal structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol is determined, and its intramolecular hydrogen bonding is described . The synthesis and characterization of 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol provide additional data on the UV-Vis, IR, and NMR properties . These studies are crucial for understanding the properties of "4-[4-(4-Bromophenyl)-2-pyrimidinyl]benzenol".
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Los triazoles, incluidos los compuestos con el grupo 4,5-disustituido-4H-1,2,4-triazol-3-tiol, exhiben propiedades antibacterianas . Los investigadores han explorado el potencial de este compuesto como agente antimicrobiano contra patógenos bacterianos.
Propiedades Antifúngicas
La presencia del grupo 4,5-disustituido-4H-1,2,4-triazol-3-tiol se ha asociado con actividad antifúngica . Investigar su efectividad contra infecciones fúngicas podría ser una valiosa vía de investigación.
Potencial Anticancerígeno
Los triazoles han atraído atención en la investigación del cáncer. La estructura única del compuesto puede contribuir a su potencial como agente anticancerígeno . Estudios adicionales podrían explorar sus efectos en líneas celulares cancerosas.
Efectos Antiinflamatorios
El grupo 4,5-disustituido-4H-1,2,4-triazol-3-tiol se ha relacionado con la actividad antiinflamatoria . Los investigadores podrían explorar su impacto en las vías inflamatorias y la regulación de las citocinas.
Propiedades
IUPAC Name |
4-[4-(4-bromophenyl)pyrimidin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-13-5-1-11(2-6-13)15-9-10-18-16(19-15)12-3-7-14(20)8-4-12/h1-10,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHBZQCZMOXCRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320232 |
Source


|
| Record name | 4-[4-(4-bromophenyl)pyrimidin-2-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679219 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
477846-98-3 |
Source


|
| Record name | 4-[4-(4-bromophenyl)pyrimidin-2-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-({[5-(3,4-dimethylisoxazol-5-yl)-2-thienyl]sulfonyl}amino)benzoate](/img/structure/B2518093.png)

![2-{[5-(4-Chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2518095.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide](/img/structure/B2518096.png)

![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2518099.png)

![1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2518103.png)

![Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)
![Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate](/img/structure/B2518110.png)

![1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518112.png)
